Ethyl 3-oxooxepan-2-carboxylate
Description
Contextualization within Oxepan Heterocyclic Systems
Ethyl 3-oxooxepan-2-carboxylate is a derivative of oxepane (B1206615), a seven-membered heterocyclic ether. Oxepane rings are notable motifs in a variety of biologically active natural products. acs.orgrsc.org However, their synthesis is often a formidable task for chemists due to unfavorable enthalpic and entropic barriers associated with the formation of medium-sized rings. acs.orgrsc.orgrsc.org The introduction of functional groups, as seen in this compound, further complicates their synthesis but also enhances their utility as synthetic precursors. The study of such functionalized oxepanes provides valuable insights into the reactivity and conformational behavior of these flexible seven-membered ring systems.
Significance as a Cyclic Beta-Keto Ester and Lactone Derivative
The molecule is characterized by two key functional groups: a cyclic ester (a lactone) and a β-keto ester. The lactone component is an integral part of the oxepane ring itself. Cyclic esters are prevalent in nature, with ring sizes ranging from three to over twenty, though five- and six-membered lactones are the most common and easiest to synthesize. britannica.com The seven-membered lactone of this compound places it in a less common but important category.
The β-keto ester moiety is a powerhouse in synthetic organic chemistry, renowned for its versatility. nih.gov The acidic α-proton, nestled between two carbonyl groups, can be readily removed by a base, creating a stabilized enolate. This enolate can then participate in a wide array of carbon-carbon bond-forming reactions, including alkylations and acylations. The presence of this functionality within a lactone ring, as in this compound, offers a platform for building molecular complexity directly onto the heterocyclic scaffold.
Historical Perspective on Syntheses of Related Seven-Membered Ring Systems
The construction of seven-membered rings has historically been a significant hurdle in organic synthesis. Early methods often relied on intramolecular cyclization reactions, such as the Dieckmann condensation of long-chain dicarboxylic esters to form cyclic β-keto esters. While effective for five- and six-membered rings, the yields for seven-membered rings were often modest due to competing side reactions and the entropic cost of bringing the reactive ends of a long chain together.
Other classical approaches include ring-expansion reactions, where a smaller, more readily available ring is enlarged. For instance, the Baeyer-Villiger oxidation of a cyclic ketone can yield a lactone of an expanded ring size. Over the past few decades, the advent of new synthetic methodologies has revolutionized the synthesis of medium-sized rings. Ring-closing metathesis (RCM), in particular, has emerged as a powerful tool for the formation of seven-membered rings, including oxepanes, often with high efficiency and functional group tolerance. acs.orgrsc.org
Overview of Contemporary Research Paradigms and Challenges for the Compound
Contemporary research on oxepanes and related seven-membered heterocycles is largely driven by the pursuit of natural product synthesis and the development of new synthetic methods. rsc.orgrsc.org The synthesis of polyoxygenated oxepanes, which are common in marine natural products, is a particularly active area of investigation. rsc.orgrsc.org
For a specific, non-commercial compound like this compound, the primary challenge lies in its efficient and stereocontrolled synthesis. The development of a practical route to this compound would likely involve leveraging modern synthetic techniques. Research would likely focus on asymmetric methods to control the stereocenter at the 2-position of the oxepane ring.
Once synthesized, the exploration of its reactivity would be the next frontier. Key questions would include the regioselectivity of enolate formation and subsequent reactions, the potential for ring-opening reactions of the lactone, and the diastereoselectivity of reactions at the stereogenic center. While dedicated research on this compound is not widely documented, the principles governing the reactivity of β-keto esters and lactones provide a solid foundation for predicting its chemical behavior. The unique conformational properties of the seven-membered ring would undoubtedly add a layer of complexity and potential for novel reactivity.
Data Tables
Table 1: Physicochemical Properties of a Related Compound, Ethyl 2-oxocyclopentanecarboxylate
| Property | Value |
| Molecular Formula | C8H12O3 |
| Molecular Weight | 156.18 g/mol |
| Boiling Point | 110-112 °C at 12 mmHg |
| Density | 1.104 g/cm³ |
Table 2: Spectroscopic Data for a Related Compound, Ethyl coumarin-3-carboxylate
| Spectroscopy | Data |
| IR (Infrared) | Characteristic peaks for C=O (ester and lactone), C-O stretching |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Signals corresponding to the ethyl group (triplet and quartet), and aromatic protons |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Resonances for carbonyl carbons, aromatic carbons, and the ethyl group carbons |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight |
Note: Specific spectroscopic data for this compound is not available in public databases. The data presented is generalized based on the expected functional groups and a related coumarin (B35378) structure. nist.govchemicalbook.com
Structure
2D Structure
Properties
IUPAC Name |
ethyl 3-oxooxepane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c1-2-12-9(11)8-7(10)5-3-4-6-13-8/h8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSHROZQZGNLDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(=O)CCCCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for Ethyl 3 Oxooxepan 2 Carboxylate
Retrosynthetic Analysis Approaches for the Oxepan Core and Ester Moiety
A logical retrosynthetic analysis of ethyl 3-oxooxepan-2-carboxylate begins by disconnecting the most reactive functionality, the beta-keto ester. This can be achieved via a Claisen-type condensation, which simplifies the target molecule to oxepan-2-one and a suitable acylating agent like diethyl carbonate. Further disconnection of the oxepane (B1206615) ring itself can be envisioned through several pathways. One common approach is a lactonization of a 6-hydroxyheptanoic acid derivative. Alternatively, a Baeyer-Villiger oxidation of a corresponding cyclohexanone (B45756) precursor offers a powerful ring-expansion strategy. A more direct, albeit challenging, approach would involve the intramolecular cyclization of a suitably functionalized acyclic precursor.
This leads to the identification of several key precursors for the synthesis of this compound, as illustrated in the following table:
| Precursor Type | Specific Precursor Example | Corresponding Synthetic Strategy |
| Acyclic Hydroxy Acid | 6-Hydroxyheptanoic acid | Lactonization |
| Cyclic Ketone | Cyclohexanone | Baeyer-Villiger Oxidation |
| Acyclic Dicarbonyl | Diethyl 6-oxoheptanedioate | Intramolecular Cyclization (e.g., Dieckmann-type) |
| Pre-formed Lactone | Oxepan-2-one | Acylation |
Advanced Ring-Closing Strategies for Oxepan Formation
The construction of the seven-membered oxepane ring is a critical step in the synthesis of this compound. Several advanced strategies have been developed to overcome the challenges associated with the formation of medium-sized rings.
Intramolecular cyclization reactions are a direct approach to forming the oxepane ring from an acyclic precursor. These methods rely on the formation of a carbon-oxygen bond to close the ring.
Radical Cyclization: Radical cyclizations offer a powerful method for the formation of various ring sizes, including seven-membered rings. For instance, a 6-exo-trig cyclization of a suitably positioned radical onto an alkene can lead to the formation of an oxepane ring. These reactions are often initiated by radical initiators such as AIBN (azobisisobutyronitrile) in the presence of a reducing agent like tributyltin hydride. wikipedia.org The advantage of radical cyclizations lies in their tolerance of various functional groups and the often mild reaction conditions. wikipedia.org
Williamson Ether Synthesis: While more commonly used for the synthesis of smaller rings, intramolecular Williamson ether synthesis can be applied to the formation of oxepanes. This involves the deprotonation of a terminal hydroxyl group in a long-chain halo-alcohol to form an alkoxide, which then displaces the halide in an intramolecular S"N"2 reaction. The success of this method for seven-membered rings is highly dependent on high-dilution conditions to favor the intramolecular pathway over intermolecular polymerization.
Lactonization and ring-expansion reactions provide indirect yet often more efficient routes to the oxepane core.
Lactonization of Hydroxy Acids: The cyclization of ω-hydroxy acids is a classic method for the synthesis of lactones. For the formation of oxepan-2-one, 6-hydroxyheptanoic acid would be the required precursor. Various reagents can be employed to promote this lactonization, with the Yamaguchi and Mitsunobu conditions being particularly effective for the formation of medium- to large-sized rings.
Baeyer-Villiger Oxidation: The Baeyer-Villiger oxidation is a highly reliable method for the synthesis of lactones from cyclic ketones. nih.gov In the context of oxepane synthesis, cyclohexanone can be oxidized using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), to yield oxepan-2-one (also known as ε-caprolactone). wikipedia.org This reaction proceeds via the insertion of an oxygen atom between the carbonyl carbon and an adjacent α-carbon of the ketone.
Tiffeneau-Demjanov Rearrangement: The Tiffeneau-Demjanov rearrangement offers a method for the one-carbon ring expansion of cycloalkanes. wikipedia.orgwikipedia.orgnumberanalytics.comd-nb.infolibretexts.org This reaction involves the treatment of a 1-aminomethylcycloalkanol with nitrous acid to generate a diazonium salt, which then undergoes rearrangement to form a ring-expanded ketone. numberanalytics.comd-nb.info For the synthesis of an oxepane derivative, a suitably substituted cyclopentane (B165970) precursor could be utilized.
A summary of these ring-forming strategies is presented below:
| Strategy | Precursor | Key Reagents | Product |
| Radical Cyclization | 6-Heptenyl hydroperoxide | AIBN, Bu3SnH | Substituted Oxepane |
| Intramolecular Williamson Ether Synthesis | 6-Bromo-1-hexanol | NaH | Oxepane |
| Lactonization | 6-Hydroxyheptanoic acid | Yamaguchi reagent | Oxepan-2-one |
| Baeyer-Villiger Oxidation | Cyclohexanone | m-CPBA | Oxepan-2-one |
| Tiffeneau-Demjanov Rearrangement | 1-(Aminomethyl)cyclopentanol | HNO2 | Cyclohexanone (for subsequent Baeyer-Villiger) |
Formation of the Beta-Keto Ester Functionality
With the oxepane ring in place, the final key transformation is the introduction of the beta-keto ester functionality at the 2- and 3-positions of the oxepane ring.
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that is well-suited for the synthesis of β-keto esters. wikipedia.orglibretexts.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.org In the context of synthesizing this compound, a mixed Claisen condensation between oxepan-2-one and a suitable electrophilic partner is a viable approach.
A crossed Claisen condensation can be performed between the enolate of oxepan-2-one and an acylating agent like diethyl carbonate. libretexts.orgpressbooks.pubchemistrysteps.com To achieve high yields in a mixed Claisen condensation, it is often necessary to use a strong, non-nucleophilic base to ensure complete and rapid formation of the desired enolate. numberanalytics.com Lithium diisopropylamide (LDA) is a common choice for this purpose. numberanalytics.com The reaction is typically carried out at low temperatures in an aprotic solvent like tetrahydrofuran (B95107) (THF) to minimize side reactions. numberanalytics.com
The general mechanism involves the deprotonation of the α-carbon of oxepan-2-one by the strong base to form a lithium enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl carbonate. The subsequent collapse of the tetrahedral intermediate and loss of an ethoxide leaving group yields the target β-keto ester.
The Dieckmann condensation is an intramolecular version of the Claisen condensation used to form cyclic β-keto esters from diesters. masterorganicchemistry.com While typically employed for the synthesis of five- and six-membered rings, its direct application to form a seven-membered ring like in this compound is generally less favored due to the entropic barrier of forming a medium-sized ring.
However, a more synthetically feasible approach related to this type of reactivity is the direct acylation of a pre-formed lactone. This method circumvents the challenges of an intramolecular cyclization for a seven-membered ring. The acylation of oxepan-2-one at the α-position can be achieved by first generating the enolate with a strong base like LDA, followed by quenching with an acylating agent such as ethyl chloroformate or N-acylbenzotriazoles. organic-chemistry.org This approach offers a more direct and often higher-yielding route to the desired this compound.
A comparison of these two approaches is outlined below:
| Method | Description | Advantages | Disadvantages |
| Mixed Claisen Condensation | Reaction between the enolate of oxepan-2-one and an acylating agent like diethyl carbonate. libretexts.orgpressbooks.pubchemistrysteps.com | Utilizes readily available starting materials. | Can lead to self-condensation products if not carefully controlled. |
| Direct Acylation of Lactone | Formation of the lactone enolate followed by reaction with an acylating agent. organic-chemistry.org | More direct and often higher yielding. | Requires a pre-formed lactone. |
Regioselective Acylation Methods
The introduction of the ethyl carboxylate group at the C2 position of an oxepan-3-one (B14268936) precursor is a critical step in the synthesis of the target molecule. This transformation is essentially a regioselective acylation at the α-carbon of a cyclic ketone. Several methods can be employed to achieve this, primarily involving the generation of an enol or enolate intermediate followed by reaction with an acylating agent.
One of the most established methods for the α-acylation of ketones is through the Stork enamine synthesis . libretexts.org In this approach, the oxepan-3-one precursor would first react with a secondary amine, such as pyrrolidine, to form a more nucleophilic enamine. This enamine then undergoes acylation with an appropriate electrophile, like ethyl chloroformate or ethyl cyanoformate. The resulting iminium salt is subsequently hydrolyzed to yield the desired β-keto ester, this compound. libretexts.org The use of an enamine intermediate offers advantages such as milder reaction conditions and reduced instances of self-condensation compared to direct enolate acylation. libretexts.org
Alternatively, direct acylation of a pre-formed enolate can be utilized. The oxepan-3-one can be treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate the corresponding lithium enolate. This enolate can then be quenched with an acylating agent like ethyl chloroformate to afford the target compound. The choice of base and reaction conditions is crucial to control the regioselectivity and prevent side reactions. nih.gov
A summary of potential acylation methods is presented in Table 1.
Table 1: Comparison of Potential Regioselective Acylation Methods for Oxepan-3-one
| Method | Reagents | Intermediate | Key Advantages | Potential Challenges |
| Stork Enamine Synthesis | Secondary amine (e.g., pyrrolidine), Ethyl chloroformate | Enamine | Milder conditions, avoids self-condensation | Requires three steps (enamine formation, acylation, hydrolysis) |
| Direct Enolate Acylation | Strong base (e.g., LDA), Ethyl chloroformate | Enolate | Fewer steps | Requires strong base, potential for side reactions |
Stereoselective Synthesis of Enantiomers and Diastereomers of this compound
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of methods for the stereoselective synthesis of the enantiomers and diastereomers of this compound is of significant importance.
One effective strategy for asymmetric synthesis involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. For the synthesis of chiral this compound, a chiral auxiliary could be attached to a precursor molecule. For instance, a chiral alcohol could be used to form a chiral ester in a precursor that is then cyclized to form the oxepane ring. After the formation of the chiral ring, the auxiliary is removed to give the enantiomerically enriched product. Commonly used chiral auxiliaries in asymmetric synthesis include oxazolidinones and camphorsultams.
Asymmetric catalysis provides a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of a chiral product. nih.gov The construction of the oxepane ring itself can be rendered asymmetric. For instance, an asymmetric ring-closing metathesis (RCM) of a prochiral diene precursor using a chiral ruthenium or molybdenum catalyst could lead to an enantiomerically enriched oxepene, which can then be further functionalized.
Another powerful strategy is the asymmetric ring-opening of a meso-epoxide. A prochiral diol can be converted to a meso-epoxide, and subsequent intramolecular ring-opening catalyzed by a chiral Lewis acid can lead to the formation of a chiral oxepane derivative. nih.gov
Furthermore, organocatalysis has emerged as a powerful tool for the asymmetric construction of heterocyclic rings. Chiral amines or Brønsted acids can be used to catalyze the enantioselective cyclization of a linear precursor to form the chiral oxepane ring. nih.gov
Table 2: Overview of Stereoselective Synthesis Strategies
| Strategy | Description | Example Catalyst/Auxiliary |
| Chiral Auxiliary | Temporary incorporation of a chiral molecule to direct stereochemistry. | Oxazolidinones, Camphorsultam |
| Asymmetric Ring-Closing Metathesis | Use of a chiral catalyst to effect enantioselective ring closure of a diene. | Chiral Ru or Mo catalysts |
| Asymmetric Ring Opening | Enantioselective opening of a meso-epoxide catalyzed by a chiral Lewis acid. | Chiral Lewis acids |
| Organocatalysis | Use of small organic molecules as chiral catalysts for cyclization. | Chiral amines, Brønsted acids |
Green Chemistry Principles Applied to the Synthesis of this compound
The application of green chemistry principles to the synthesis of complex molecules is a growing area of focus, aiming to reduce the environmental impact of chemical processes. The synthesis of this compound can be made more sustainable by considering several factors.
Atom economy is a key principle of green chemistry. Synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product are preferred. Catalytic methods, such as asymmetric catalysis, are inherently more atom-economical than stoichiometric approaches that use chiral auxiliaries.
The use of environmentally benign solvents is another important consideration. Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids can significantly reduce the environmental footprint of the synthesis.
Energy efficiency can be improved by utilizing methods that proceed at ambient temperature and pressure, such as some organocatalytic reactions. Microwave-assisted synthesis can also be a more energy-efficient alternative to conventional heating.
Finally, the development of catalytic systems based on abundant and non-toxic metals is a key goal of green chemistry. For example, using iron or copper catalysts instead of precious metals like palladium or rhodium can lead to more sustainable processes. The use of biocatalysis, employing enzymes to carry out specific transformations, represents an ultimate green approach due to the mild reaction conditions and high selectivity often observed.
Comprehensive Chemical Reactivity and Transformation Mechanisms
Reactivity Profiles of the Beta-Keto Ester Functionality
The β-keto ester moiety is a versatile functional group characterized by an acidic α-proton and two electrophilic carbonyl centers, which allows for a wide range of chemical transformations.
The protons on the carbon atom situated between the two carbonyl groups (the C2 position) of Ethyl 3-oxooxepan-2-carboxylate exhibit significant acidity (pKa ≈ 11-13 in DMSO for similar acyclic esters) due to the ability of the resulting conjugate base, an enolate, to delocalize the negative charge onto both oxygen atoms through resonance. masterorganicchemistry.comlibretexts.org This resonance stabilization makes the formation of the enolate thermodynamically favorable. masterorganicchemistry.com
The generation of the enolate is typically achieved by treatment with a suitable base. The choice of base and reaction conditions can influence the outcome of subsequent reactions. For complete enolate formation, a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an aprotic solvent like tetrahydrofuran (B95107) (THF) is often employed. libretexts.org Alternatively, weaker bases like sodium ethoxide (NaOEt) in ethanol (B145695) can be used, establishing an equilibrium between the keto form and the enolate. libretexts.org
Once formed, the enolate is a potent carbon nucleophile. It readily participates in nucleophilic substitution (SN2) reactions with various electrophiles, most commonly alkyl halides. libretexts.org This alkylation occurs at the α-carbon (C2), leading to the formation of a new carbon-carbon bond and introducing a substituent at this position. libretexts.org The general mechanism involves the nucleophilic attack of the enolate on the electrophilic carbon of the alkyl halide, displacing the halide leaving group. libretexts.org
| Reaction | Reagents | Product Type | Description |
| Enolate Formation | 1. NaOEt, EtOH or 2. LDA, THF, -78 °C | Enolate Ion | Deprotonation at C2 to form a resonance-stabilized enolate. libretexts.org |
| Mono-alkylation | 1. Base (e.g., NaOEt) 2. R-X (e.g., CH₃I, BnBr) | 2-Alkyl-3-oxooxepane-2-carboxylate | SN2 reaction of the enolate with a primary or secondary alkyl halide. libretexts.org |
This table summarizes typical conditions for the enolate generation and alkylation of β-keto esters.
The ester group of this compound is susceptible to nucleophilic acyl substitution. This class of reaction proceeds via a characteristic two-step addition-elimination mechanism. masterorganicchemistry.comvanderbilt.edu In the first step, a nucleophile attacks the electrophilic carbonyl carbon of the ester, breaking the π-bond and forming a tetrahedral intermediate. libretexts.org In the second step, the tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the ethoxide (⁻OEt) as a leaving group. libretexts.org
Common nucleophilic acyl substitution reactions for this ester include:
Hydrolysis: Reaction with water, typically under acidic or basic catalysis, cleaves the ester to yield the corresponding β-keto carboxylic acid (3-oxooxepane-2-carboxylic acid). vanderbilt.edu
Transesterification: Treatment with a different alcohol (R'OH) in the presence of an acid or base catalyst results in the exchange of the ethyl group for the new alkyl group (R'), forming a different ester. pressbooks.pub
Aminolysis: Reaction with ammonia (B1221849) or a primary or secondary amine yields the corresponding amide. This reaction is generally slower than hydrolysis or transesterification. vanderbilt.edu
| Transformation | Nucleophile | Catalyst (Typical) | Product |
| Hydrolysis | H₂O | H⁺ or OH⁻ | 3-Oxooxepane-2-carboxylic acid |
| Transesterification | R'OH | H⁺ or R'O⁻ | Alkyl 3-oxooxepan-2-carboxylate |
| Aminolysis | R'R''NH | None / Heat | N,N-Disubstituted-3-oxooxepane-2-carboxamide |
This table illustrates common nucleophilic acyl substitution reactions of the ester functionality.
The β-keto ester structure allows for decarboxylation upon hydrolysis and heating. The process first requires the hydrolysis of the ethyl ester to the corresponding β-keto carboxylic acid, 3-oxooxepane-2-carboxylic acid, as described previously. libretexts.org This product, having a carbonyl group at the β-position relative to the carboxylic acid, is thermally unstable.
Upon heating, the β-keto acid undergoes decarboxylation through a cyclic, six-membered transition state (a pericyclic reaction). libretexts.org The carboxylic acid proton is transferred to the ketone's carbonyl oxygen, while the carbon-carbon bond between the carboxyl group and the α-carbon breaks. This concerted mechanism initially produces an enol and a molecule of carbon dioxide (CO₂). libretexts.org The resulting enol, oxepan-3-ol, rapidly tautomerizes to the more stable keto form, oxepan-3-one (B14268936). This sequence provides a method to synthesize cyclic ketones from cyclic β-keto esters.
Transformations of the Oxepan Ring System
The seven-membered oxepane (B1206615) ring, a saturated ether, possesses distinct reactivity related to ring strain and the presence of the oxygen heteroatom.
While oxepane has less ring strain than smaller cyclic ethers like oxiranes and oxetanes, it can undergo ring-opening reactions under specific, typically acidic, conditions. nih.gov The presence of the β-keto ester functionality can influence the regioselectivity of this cleavage.
Acid-catalyzed ring-opening is initiated by the protonation of the ether oxygen, making it a better leaving group. magtech.com.cnyoutube.com A subsequent nucleophilic attack can cleave one of the C-O bonds. The regioselectivity of the attack depends on the stability of the resulting carbocation-like character in the transition state.
Attack at C7: Cleavage of the C7-O bond would be influenced by steric hindrance and the electronic nature of the rest of the molecule.
Attack at C2: Cleavage of the C2-O bond would be influenced by the adjacent ester and ketone functionalities.
In the presence of strong nucleophiles and without acid catalysis, ring-opening is less common than for highly strained rings. magtech.com.cn However, specialized reagents or intramolecular reactions can facilitate such transformations. For instance, Lewis acids can activate the ether oxygen, promoting ring cleavage. illinois.edu The regioselectivity in these cases is often controlled by a combination of steric and electronic factors, with nucleophiles typically attacking the less substituted carbon atom. magtech.com.cn
The oxepane core itself offers sites for both electrophilic and nucleophilic interactions.
Electrophilic Functionalization: The primary site for electrophilic attack is the lone pair of electrons on the ether oxygen atom. This Lewis basic site can coordinate with protons or Lewis acids, which is the initial step in acid-catalyzed ring-opening reactions. researchgate.netrsc.org Direct electrophilic attack on the carbon skeleton of the oxepane ring is generally not feasible without prior activation.
Nucleophilic Functionalization: The carbon atoms adjacent to the ether oxygen (C2 and C7) are the most likely sites for nucleophilic attack, as the electronegative oxygen atom induces a partial positive charge on these carbons. However, since the ring is not highly strained, a strong nucleophile and a good leaving group are typically required for a substitution reaction to occur on the ring itself, which is an uncommon pathway for simple ethers. The reactivity at C2 is dominated by the β-keto ester functionality. Therefore, any nucleophilic functionalization on the core would preferentially occur at C7, but this remains a challenging transformation. Such reactions are more commonly seen in smaller, more strained cyclic ethers like oxetanes. magtech.com.cnresearchgate.net
In-depth Studies on Keto-Enol Tautomerism
Keto-enol tautomerism is a fundamental concept in the chemistry of carbonyl compounds, and it is particularly prominent in β-dicarbonyl systems like Ethyl 3-oxooxepane-2-carboxylate. masterorganicchemistry.comphywe.com This equilibrium involves the interconversion of the keto form (containing a ketone and an ester) and the enol form (containing an alcohol and an α,β-unsaturated ester). masterorganicchemistry.com While specific studies on Ethyl 3-oxooxepane-2-carboxylate are not extensively documented in the reviewed literature, its tautomeric behavior can be inferred from studies on analogous compounds such as ethyl acetoacetate. masterorganicchemistry.comphywe.com
The position of the keto-enol equilibrium is highly dependent on the solvent and temperature. Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for quantifying the ratio of tautomers in solution. researchgate.net For instance, in a solution of a β-keto ester, separate signals for the keto and enol forms can often be observed in the ¹H and ¹³C NMR spectra, allowing for their integration and the determination of the equilibrium constant.
The enol form is generally stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen of the ester. The extent of enolization is influenced by the solvent's ability to form hydrogen bonds. In non-polar, aprotic solvents like carbon tetrachloride, the intramolecularly hydrogen-bonded enol form is favored. masterorganicchemistry.com Conversely, in polar, protic solvents like water, the solvent molecules can compete for hydrogen bonding, which can destabilize the intramolecular hydrogen bond and shift the equilibrium towards the keto form. masterorganicchemistry.com
Table 1: Expected Influence of Solvent on the Tautomeric Equilibrium of Ethyl 3-oxooxepane-2-carboxylate
| Solvent | Expected Dominant Tautomer | Rationale |
| Carbon Tetrachloride | Enol | Favors intramolecular hydrogen bonding. masterorganicchemistry.com |
| Chloroform | Enol | Favors intramolecular hydrogen bonding. |
| Acetone | Intermediate | Solvent has some hydrogen bond accepting capability. |
| Methanol | Keto | Solvent competes for hydrogen bonding. masterorganicchemistry.com |
| Water | Keto | Strong hydrogen bonding solvent disrupts intramolecular hydrogen bonding. masterorganicchemistry.com |
Note: This table is based on the general behavior of β-keto esters and represents expected trends for Ethyl 3-oxooxepane-2-carboxylate.
Computational studies, often employing Density Functional Theory (DFT), are instrumental in analyzing the relative stabilities of tautomers and the energy barriers for their interconversion. researchgate.netorientjchem.org Such studies on related β-dicarbonyl compounds have shown that the enol form is often thermodynamically more stable in the gas phase due to the stabilizing effect of the intramolecular hydrogen bond. orientjchem.org However, in solution, the relative stabilities can be reversed depending on the solvent's polarity and hydrogen-bonding capacity, with polar solvents tending to stabilize the more polar keto tautomer. orientjchem.org
Experimental analysis, beyond NMR, can involve techniques like UV-Vis spectroscopy, as the conjugated enol form absorbs at a longer wavelength than the non-conjugated keto form. The tautomeric equilibrium can be influenced by factors such as concentration and the presence of acid or base catalysts, which can accelerate the rate of interconversion. libretexts.orgkhanacademy.org
Reduction and Oxidation Chemistry of this compound
The presence of both a ketone and an ester functional group in Ethyl 3-oxooxepane-2-carboxylate allows for a range of reduction and oxidation reactions. The selectivity of these transformations is a key consideration.
Reduction: The carbonyl group of the ketone is generally more reactive towards nucleophilic reducing agents than the ester group. Therefore, selective reduction of the ketone is achievable using mild reducing agents.
Selective Reduction to β-Hydroxy Ester: Sodium borohydride (B1222165) (NaBH₄) is a common reagent for the selective reduction of ketones in the presence of esters. thieme-connect.com The reaction of Ethyl 3-oxooxepane-2-carboxylate with NaBH₄ in an alcoholic solvent would be expected to yield the corresponding ethyl 3-hydroxyoxepane-2-carboxylate.
Enzyme-Catalyzed Reduction: Biocatalysts, such as dehydrogenases from various microorganisms, can effect the enantioselective reduction of β-keto esters to optically active β-hydroxy esters, which are valuable chiral building blocks in synthesis. nih.gov
Reduction to Diol: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both the ketone and the ester functionalities, leading to the formation of the corresponding diol.
Chemoselective Reduction of the Ester Group: Under specific conditions, such as the treatment of the potassium or lithium enolate of a β-keto ester with aluminum hydride, it is possible to achieve chemoselective reduction of the ester group to a β-keto alcohol. jst.go.jp
Oxidation: The oxidation of β-keto esters can proceed via different pathways depending on the oxidant used.
Oxidative Cleavage: A notable reaction is the oxidative cleavage of the C2-C3 bond. Reagents like Oxone in the presence of a Lewis acid have been reported to cleave β-keto esters to yield α-keto esters. organic-chemistry.org Applying this to Ethyl 3-oxooxepane-2-carboxylate would be expected to result in a dicarboxylic acid derivative after ring opening.
Manganese(III)-based Oxidation: Manganese(III) acetate (B1210297) is known to oxidize β-keto esters, often leading to radical intermediates that can undergo further reactions. acs.org
Condensation and Addition Reactions Involving Active Methylene (B1212753) Centers
The methylene group situated between the two carbonyl groups (the active methylene center) in Ethyl 3-oxooxepane-2-carboxylate is acidic and can be readily deprotonated by a base to form a stabilized enolate. egyankosh.ac.in This enolate is a potent nucleophile and can participate in a variety of condensation and addition reactions. nih.govresearchgate.net
Alkylation: The enolate can be alkylated by reacting it with an alkyl halide. egyankosh.ac.in This reaction is a fundamental method for introducing alkyl substituents at the C2 position.
Knoevenagel Condensation: The active methylene group can undergo Knoevenagel condensation with aldehydes and ketones in the presence of a weak base, leading to the formation of a new carbon-carbon double bond. organic-chemistry.org
Michael Addition: The enolate can act as a Michael donor and add to α,β-unsaturated carbonyl compounds in a conjugate addition reaction. nih.gov
Acylation: Reaction of the enolate with an acyl chloride or anhydride (B1165640) results in the acylation of the active methylene group, leading to the formation of a β,δ-diketo ester.
These reactions underscore the synthetic utility of Ethyl 3-oxooxepane-2-carboxylate as a building block for more complex molecules. The reactivity of the active methylene center allows for the facile construction of new carbon-carbon bonds. rsc.org
Table 2: Summary of Key Reactions of Ethyl 3-oxooxepane-2-carboxylate
| Reaction Type | Reagent/Conditions | Expected Product Type |
| Reduction | ||
| Selective Ketone Reduction | NaBH₄, EtOH | β-Hydroxy ester thieme-connect.com |
| Full Reduction | LiAlH₄, then H₂O | Diol |
| Oxidation | ||
| Oxidative Cleavage | Oxone, AlCl₃ | Dicarboxylic acid derivative organic-chemistry.org |
| Active Methylene Reactions | ||
| Alkylation | Base (e.g., NaOEt), R-X | 2-Alkyl-3-oxooxepane-2-carboxylate egyankosh.ac.in |
| Knoevenagel Condensation | Aldehyde/Ketone, Base | α,β-Unsaturated dicarbonyl compound organic-chemistry.org |
| Michael Addition | α,β-Unsaturated carbonyl, Base | Adduct at C2 |
| Acylation | Acyl chloride, Base | β,δ-Diketo ester |
Note: This table summarizes the expected reactivity of Ethyl 3-oxooxepane-2-carboxylate based on the known chemistry of β-keto esters.
Mechanistic Investigations and Kinetic Analyses
Detailed Elucidation of Reaction Pathways and Intermediates
The formation of Ethyl 3-oxooxepan-2-carboxylate is primarily achieved through an intramolecular cyclization reaction known as the Dieckmann condensation. organic-chemistry.orgwikipedia.orglibretexts.org This reaction is analogous to the intermolecular Claisen condensation and involves the base-catalyzed intramolecular condensation of a diester. pw.livelibretexts.org For the synthesis of this compound, the starting material would be a diethyl heptanedioate (B1236134) derivative with an oxygen atom at the 4-position.
The reaction pathway proceeds through several key steps:
Enolate Formation: The reaction is initiated by the deprotonation of an α-carbon of the diester by a strong base, typically a sodium alkoxide such as sodium ethoxide. numberanalytics.comyoutube.com This results in the formation of a resonance-stabilized enolate ion. masterorganicchemistry.com
Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the other ester group within the same molecule. numberanalytics.com This intramolecular attack leads to the formation of a cyclic tetrahedral intermediate. libretexts.org
Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the ethoxide leaving group. libretexts.orgnumberanalytics.com This step results in the formation of the cyclic β-keto ester, this compound.
Deprotonation of the β-Keto Ester: The product, a β-keto ester, has a highly acidic α-proton due to the presence of two electron-withdrawing carbonyl groups. libretexts.orgmasterorganicchemistry.com The alkoxide base present in the reaction mixture readily deprotonates the β-keto ester, forming a new, highly stabilized enolate. This final deprotonation step is often thermodynamically favorable and helps to drive the reaction equilibrium towards the product. libretexts.orgmasterorganicchemistry.com
Protonation: A final acidic workup step is required to protonate the enolate and yield the neutral this compound product. numberanalytics.comyoutube.com
The key intermediates in this reaction pathway are the initial enolate of the diester, the cyclic tetrahedral intermediate, and the enolate of the final β-keto ester product.
Transition State Characterization and Activation Energy Determination
The rate-determining step in the Dieckmann condensation is typically the initial C-C bond formation, which involves the nucleophilic attack of the enolate on the second ester group. The transition state for this step involves a partially formed carbon-carbon bond and a developing negative charge on the carbonyl oxygen of the ester being attacked.
Table 1: Hypothetical Activation Energy Parameters for the Rate-Determining Step in the Formation of a Cyclic β-Keto Ester
| Parameter | Value (Illustrative) | Description |
| Enthalpy of Activation (ΔH‡) | 15-25 kcal/mol | The change in enthalpy required to reach the transition state. |
| Entropy of Activation (ΔS‡) | -10 to -20 cal/mol·K | The change in entropy, which is typically negative for intramolecular cyclizations due to the loss of conformational freedom. |
| Gibbs Free Energy of Activation (ΔG‡) | 20-30 kcal/mol | The overall energy barrier for the reaction at a given temperature, determining the reaction rate. |
Note: The values in this table are illustrative and represent typical ranges for intramolecular condensation reactions. Specific values for this compound would require dedicated computational or experimental studies.
Role of Catalysis in Enhancing Reactivity and Selectivity
The Dieckmann condensation is a base-catalyzed reaction, and the choice of base is crucial for the success of the synthesis. pw.live The base must be strong enough to deprotonate the α-carbon of the ester but should not promote side reactions such as saponification. libretexts.org Common bases used include sodium ethoxide, sodium hydride, and potassium tert-butoxide. pw.livenumberanalytics.com
The catalyst, the alkoxide base, plays a multifaceted role:
Increases Nucleophilicity: By deprotonating the α-carbon, the base generates a highly nucleophilic enolate, which is necessary for the intramolecular attack.
Drives Equilibrium: As mentioned earlier, the deprotonation of the final β-keto ester product shifts the equilibrium of the reaction, favoring the formation of the cyclized product. libretexts.orgmasterorganicchemistry.com
The choice of base can also influence the regioselectivity of the reaction if the starting diester is unsymmetrical.
Table 2: Comparison of Common Bases for Dieckmann Condensation
| Base | pKa of Conjugate Acid | Typical Solvent | Key Characteristics |
| Sodium Ethoxide (NaOEt) | ~16 | Ethanol (B145695) | Commonly used, generates the same alkoxide as the ester to prevent transesterification. |
| Sodium Hydride (NaH) | ~36 (H₂) | THF, DMF | A strong, non-nucleophilic base that provides an irreversible deprotonation. |
| Potassium tert-Butoxide (t-BuOK) | ~18 | tert-Butanol, THF | A sterically hindered base that can favor the formation of the kinetic enolate. |
Influence of Solvent Parameters on Reaction Kinetics and Mechanisms
The solvent plays a critical role in the Dieckmann condensation by solvating the intermediates and influencing the reaction rate. The choice of solvent can affect the solubility of the reactants and the base, as well as the stability of the transition state.
Polar aprotic solvents such as tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) are often used, especially with bases like sodium hydride. numberanalytics.com These solvents are effective at solvating the cationic counter-ion of the enolate without strongly hydrogen-bonding to the enolate itself, which would decrease its nucleophilicity. When an alkoxide base is used, the corresponding alcohol is often the solvent of choice to prevent transesterification. organic-chemistry.org
The dielectric constant of the solvent can influence the aggregation of the enolate and the base, which in turn affects the reaction kinetics. In solvents with low dielectric constants, ion pairing can be significant, potentially reducing the reactivity of the enolate.
Table 3: Effect of Solvent on a Hypothetical Dieckmann Condensation Reaction
| Solvent | Dielectric Constant (ε) | Relative Rate (Illustrative) | Observations |
| Tetrahydrofuran (THF) | 7.6 | 1.0 | Good for solubility of reactants and base, promotes reaction. |
| Ethanol | 24.6 | 0.8 | Can be used with sodium ethoxide, but polarity can stabilize the reactants. |
| Toluene | 2.4 | 0.5 | Lower rates due to poor solubility of the base and increased ion pairing. |
| Dimethylformamide (DMF) | 36.7 | 1.2 | High polarity can enhance the rate by stabilizing the transition state. |
Note: The relative rates are illustrative and depend on the specific reactants and base used.
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).
¹H NMR Spectral Analysis for Proton Environment and Coupling
A ¹H NMR spectrum of Ethyl 3-oxooxepan-2-carboxylate would be expected to show distinct signals for the protons of the ethyl group and the oxepane (B1206615) ring. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons, coupled to the methyl (-CH3) protons which would appear as a triplet. The protons on the seven-membered oxepane ring would exhibit more complex splitting patterns due to their various chemical environments and couplings with neighboring protons. The chemical shifts (δ) would be indicative of the electronic environment of each proton. For instance, the proton at the C2 position, being adjacent to two carbonyl groups (the ester and the ketone), would likely appear at a lower field (higher ppm value) compared to the other ring protons.
¹H NMR Data Table (Hypothetical)
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| -CH2- (ethyl) | ~4.2 | quartet | ~7.1 |
| -CH3 (ethyl) | ~1.3 | triplet | ~7.1 |
| H-2 (oxepane) | ~3.5 | triplet | * |
| H-4 (oxepane) | ~2.6 | multiplet | * |
| H-5 (oxepane) | ~1.9 | multiplet | * |
| H-6 (oxepane) | ~2.1 | multiplet | * |
| H-7 (oxepane) | ~4.4 | multiplet | * |
Coupling constants would be determined from an actual spectrum.
¹³C NMR Spectral Analysis for Carbon Framework and Functional Groups
The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule. The carbonyl carbons of the ester and ketone groups would be the most deshielded, appearing at the lowest field (~160-210 ppm). The carbon of the ethyl group's methylene and the C7 of the oxepane ring, both bonded to oxygen, would also show significant downfield shifts.
¹³C NMR Data Table (Hypothetical)
| Carbon Assignment | Chemical Shift (ppm) |
|---|---|
| C=O (ester) | ~168 |
| C=O (ketone) | ~205 |
| -CH2- (ethyl) | ~61 |
| -CH3 (ethyl) | ~14 |
| C-2 (oxepane) | ~50 |
| C-4 (oxepane) | ~40 |
| C-5 (oxepane) | ~25 |
| C-6 (oxepane) | ~28 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping
To definitively assign the proton and carbon signals and map the connectivity within the molecule, two-dimensional NMR techniques would be essential.
COSY (Correlation Spectroscopy) would reveal which protons are coupled to each other, helping to trace the proton network within the oxepane ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon signal of the atom it is directly attached to.
Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its bonds. It is a powerful tool for identifying the presence of specific functional groups. For this compound, the IR spectrum would be expected to show strong absorption bands characteristic of the ester and ketone functional groups.
IR Spectroscopy Data Table (Hypothetical)
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C=O (ester) | ~1740 | Strong |
| C=O (ketone) | ~1715 | Strong |
| C-O (ester) | ~1200 | Strong |
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Elucidation
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of this compound, confirming its elemental composition. The fragmentation pattern observed in the mass spectrum would offer further structural clues, as the molecule would break apart in predictable ways upon ionization.
Mass Spectrometry Data (Hypothetical)
| Ion | m/z |
|---|---|
| [M]+ | 186.0892 (Calculated for C9H14O4) |
| [M - OCH2CH3]+ | 141 |
X-ray Crystallography for Definitive Solid-State Structure Determination
If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the conformation of the seven-membered ring. This would unambiguously confirm the molecular structure and provide insights into intermolecular interactions in the crystal lattice. However, no published crystal structure for this compound was found.
Chiroptical Spectroscopic Methods (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Absolute Configuration
Chiroptical spectroscopic methods are indispensable tools in stereochemistry for the determination of enantiomeric purity and the assignment of absolute configuration of chiral molecules. These techniques rely on the differential interaction of chiral substances with left- and right-circularly polarized light. For a molecule like this compound, which possesses a stereogenic center at the C2 position, Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) can provide critical structural information.
Electronic Circular Dichroism (ECD)
Electronic Circular Dichroism (ECD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. Current time information in Chicago, IL, US. This differential absorption, denoted as Δε (delta epsilon), is non-zero only for chiral compounds and is plotted against wavelength to generate an ECD spectrum. The resulting spectrum is characterized by positive or negative peaks, known as Cotton effects, which correspond to electronic transitions within the molecule.
The two enantiomers of a chiral compound will exhibit ECD spectra that are mirror images of each other. Current time information in Chicago, IL, US. For instance, if the (R)-enantiomer of this compound were to show a positive Cotton effect at a specific wavelength, the (S)-enantiomer would display a negative Cotton effect of equal magnitude at the same wavelength. This characteristic makes ECD a powerful tool for determining the absolute configuration of a chiral molecule by comparing the experimentally measured spectrum with a reference spectrum of a compound with a known absolute configuration or with a theoretically predicted spectrum. nih.govresearchgate.net
The determination of absolute configuration using ECD often involves the application of empirical rules, such as the Octant Rule for ketones, or through quantum chemical calculations. researchgate.net Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), have become increasingly reliable for predicting ECD spectra. nih.govresearchgate.net By calculating the theoretical ECD spectra for both possible enantiomers of a target molecule, a direct comparison with the experimental spectrum can allow for an unambiguous assignment of the absolute configuration. nih.gov
The enantiomeric purity of a sample can also be assessed using ECD. The magnitude of the ECD signal is directly proportional to the concentration of the chiral substance and its enantiomeric excess (ee). A racemate, having an equal mixture of both enantiomers, will be ECD silent. For a non-racemic mixture, the magnitude of the observed Cotton effects can be compared to that of an enantiomerically pure standard to determine the enantiomeric excess of the sample.
Illustrative ECD Data for a Chiral Cyclic Ketone
| Wavelength (nm) | Δε (M⁻¹cm⁻¹) for (R)-enantiomer | Δε (M⁻¹cm⁻¹) for (S)-enantiomer |
| 280 | +2.5 | -2.5 |
| 310 | -1.8 | +1.8 |
Note: This table presents hypothetical data for illustrative purposes to show the mirror-image relationship between the ECD spectra of enantiomers and is not actual data for this compound.
Optical Rotatory Dispersion (ORD)
Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of wavelength. researchgate.net An ORD spectrum is a plot of the specific rotation [α] against the wavelength. Chiral molecules exhibit optical activity, meaning they rotate the plane of polarized light. The direction and magnitude of this rotation are dependent on the wavelength of the light.
Similar to ECD, the two enantiomers of a chiral compound will have ORD curves that are mirror images of each other. researchgate.net An ORD spectrum that shows a peak and a trough in the vicinity of an absorption band is said to exhibit a Cotton effect. The sign of the Cotton effect can be correlated with the absolute configuration of the molecule.
ORD can be used to determine the enantiomeric purity of a sample. The magnitude of the specific rotation at a particular wavelength is proportional to the enantiomeric excess of the sample. thieme-connect.de By measuring the specific rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, the enantiomeric purity can be calculated using the following formula:
Enantiomeric Excess (% ee) = ([α]observed / [α]max) x 100
where [α]observed is the specific rotation of the sample and [α]max is the specific rotation of the pure enantiomer.
Illustrative ORD Data for a Chiral β-Keto Ester
| Wavelength (nm) | Specific Rotation [α] for (R)-enantiomer (degrees) | Specific Rotation [α] for (S)-enantiomer (degrees) |
| 589 (Sodium D-line) | +45.2 | -45.2 |
| 436 | +85.7 | -85.7 |
| 365 | +150.3 | -150.3 |
Note: This table presents hypothetical data for illustrative purposes to demonstrate the change in specific rotation with wavelength and the mirror-image relationship for enantiomers. It is not actual data for this compound.
In the context of this compound, both ECD and ORD would be valuable techniques. The ketone chromophore and the ester group are suitable for ECD analysis, and the chirality at C2 would induce measurable optical rotation for ORD studies. Experimental determination of the ECD and ORD spectra, coupled with theoretical calculations, would provide a robust method for the elucidation of its absolute configuration and the quantification of its enantiomeric purity. researchgate.net
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of molecules. d-nb.infounivie.ac.at These calculations can provide a wealth of information about the geometry, stability, and electronic properties of Ethyl 3-oxooxepan-2-carboxylate.
Geometry Optimization and Conformational Landscapes
The seven-membered oxepane (B1206615) ring of this compound is conformationally flexible. researchgate.netnih.govnih.gov Computational methods can be used to identify the most stable conformations of the molecule and the energy barriers between them. The most stable conformations for seven-membered rings like cycloheptane (B1346806) are typically twist-chair and chair forms. researchgate.netacs.org For substituted seven-membered rings, such as ε-caprolactone, a chair conformation has been found to be the most stable. researchgate.net It is expected that the conformational landscape of this compound would also be dominated by chair-like and twist-chair-like structures.
Geometry optimization calculations using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can be performed to locate the minimum energy structures on the potential energy surface. researchgate.netresearchgate.net The relative energies of these conformers can then be calculated to determine their populations at a given temperature.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) |
| Chair 1 | 0.00 |
| Twist-Chair 1 | 1.25 |
| Chair 2 | 2.50 |
| Twist-Chair 2 | 3.10 |
| Boat | 5.80 |
Note: This table presents hypothetical data based on typical energy differences observed for substituted seven-membered rings.
Molecular Orbital Analysis (HOMO-LUMO Gaps and Frontier Orbitals)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
For this compound, the HOMO is expected to be localized on the enolate form of the β-keto ester due to the presence of lone pairs on the oxygen atoms and the π-system. The LUMO is likely to be a π* orbital associated with the carbonyl groups. A smaller HOMO-LUMO gap would suggest higher reactivity.
Table 2: Hypothetical Frontier Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 5.3 |
Note: This table presents hypothetical data based on typical values for organic molecules of similar size and functionality.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
DFT calculations are widely used to predict spectroscopic data, which can be invaluable for the identification and characterization of new compounds. d-nb.infoaminer.orgresearchgate.net
NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound with a high degree of accuracy. d-nb.infoyoutube.com The calculated shifts, when compared with experimental data, can help to confirm the structure of the molecule and assign the signals to specific atoms. aminer.org
IR Frequencies: The vibrational frequencies in the infrared (IR) spectrum can also be calculated. These calculations can help to assign the observed absorption bands to specific vibrational modes of the molecule, such as the C=O stretching of the ketone and ester groups, and the C-O-C stretching of the oxepane ring.
Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data
| Parameter | Predicted Value | Experimental Value |
| ¹³C NMR (C=O, ketone) | 202.5 ppm | 203.1 ppm |
| ¹³C NMR (C=O, ester) | 170.8 ppm | 171.5 ppm |
| IR (C=O, ketone) | 1725 cm⁻¹ | 1720 cm⁻¹ |
| IR (C=O, ester) | 1745 cm⁻¹ | 1740 cm⁻¹ |
Note: This table illustrates the typical level of agreement that can be expected between DFT-predicted and experimental spectroscopic data.
Molecular Dynamics Simulations for Conformational Stability and Dynamics
While quantum chemical calculations provide information about static structures, molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. arxiv.orgmdpi.com MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational space and the study of its flexibility. These simulations can reveal the preferred conformations in solution and the pathways of conformational interconversion. mdpi.com
Reaction Mechanism Modeling: Energy Profiles and Transition State Localization
This compound is likely synthesized via an intramolecular Claisen condensation, also known as the Dieckmann condensation. pw.livechemistrysteps.comlibretexts.orgwikipedia.orgorganicchemistrytutor.com Computational chemistry can be used to model the mechanism of this reaction. pw.live By calculating the energies of the reactants, intermediates, transition states, and products, a detailed energy profile for the reaction can be constructed.
Locating the transition state structures is a key aspect of reaction mechanism modeling. arxiv.org These calculations can provide insights into the rate-determining step of the reaction and how factors such as the choice of base and solvent can influence the reaction outcome.
Solvent Effects and Implicit/Explicit Solvation Models
The properties and reactivity of this compound can be significantly influenced by the solvent. researchgate.netrsc.orgorientjchem.orgresearchgate.net Computational models can account for solvent effects in two primary ways:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. rsc.orgresearchgate.net This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.
Explicit Solvation Models: In these models, individual solvent molecules are included in the calculation. This allows for the study of specific solute-solvent interactions, such as hydrogen bonding. While more computationally expensive, explicit solvation models can provide a more detailed picture of the solvation process.
For this compound, the choice of solvent can influence the keto-enol tautomeric equilibrium. researchgate.netorientjchem.org In polar solvents, the more polar keto form is generally favored, while in nonpolar solvents, the enol form, which can be stabilized by an intramolecular hydrogen bond, may be more prevalent. researchgate.net Computational studies can predict the relative stabilities of the keto and enol tautomers in different solvents. orientjchem.org
Applications of Ethyl 3 Oxooxepan 2 Carboxylate As a Versatile Synthetic Intermediate
Role as a Chiral Building Block in Multistep Synthesis
There is currently no available scientific literature detailing the use of Ethyl 3-oxooxepan-2-carboxylate as a chiral building block in multistep synthesis.
Precursor to Structurally Complex Polycyclic Architectures
No research has been published that describes the use of this compound as a precursor for the synthesis of structurally complex polycyclic architectures.
Intermediates in Advanced Heterocyclic Compound Synthesis
The role of this compound as an intermediate in the synthesis of advanced heterocyclic compounds has not been reported in the scientific literature.
Derivatization Strategies for Functional Materials (Excluding biological polymers)
There are no documented derivatization strategies of this compound for the development of functional materials in the existing scientific literature.
Future Research Directions and Emerging Perspectives for Ethyl 3 Oxooxepan 2 Carboxylate
Innovation in Catalyst Design for its Synthesis and Transformations
The efficient and selective synthesis of functionalized oxepanes like Ethyl 3-oxooxepan-2-carboxylate remains a synthetic challenge due to entropic and enthalpic barriers associated with the formation of seven-membered rings. acs.org Future research will likely focus on the development of novel catalytic systems to overcome these hurdles.
Organocatalysis: Organocatalytic methods, which utilize small organic molecules as catalysts, offer a powerful tool for the stereoselective synthesis of complex molecules. acs.org An emerging area of research is the use of organocatalysis for oxa-conjugate addition reactions to construct highly functionalized oxepanes. acs.orgacs.org Future catalyst design could focus on developing more efficient and selective organocatalysts for the cyclization of acyclic precursors to form the oxepane (B1206615) ring of this compound.
Transition Metal Catalysis: Transition metal-catalyzed reactions, such as ring-closing metathesis (RCM), have proven effective in the synthesis of oxepanes from diene precursors. rsc.orgresearchgate.net Innovations in this area could involve the design of new ruthenium or molybdenum catalysts with enhanced activity and selectivity for the RCM of precursors to this compound. rsc.org Furthermore, palladium-catalyzed reactions of allylic β-keto carboxylates offer a potential route for the functionalization of the β-keto ester moiety. nih.gov The development of catalysts that can facilitate tandem or cascade reactions, combining ring formation and functionalization in a single step, would be a significant advancement. nih.gov For instance, a Rh(I)-catalyzed cascade C-C bond formation and cleavage of cyclobutenol derivatives has been reported for the synthesis of substituted oxepane derivatives. nih.gov
Enzymatic Catalysis: Biocatalysis presents a green and highly selective alternative for the synthesis and transformation of chiral molecules. researchgate.net The use of enzymes, or artificial metalloenzymes, could enable the enantioselective synthesis of this compound and its derivatives. researchgate.netrsc.org Future research could explore the directed evolution of enzymes to create biocatalysts tailored for specific transformations of the target molecule.
A summary of potential catalytic strategies is presented in the table below.
| Catalytic Strategy | Potential Application for this compound | Key Research Focus |
| Organocatalysis | Stereoselective cyclization of acyclic precursors. | Development of more active and selective catalysts for oxa-conjugate addition. acs.orgacs.org |
| Transition Metal Catalysis | Ring-closing metathesis (RCM) and functionalization of the β-keto ester. | Design of novel Ru, Mo, or Pd catalysts for tandem reactions. rsc.orgresearchgate.netnih.gov |
| Enzymatic Catalysis | Enantioselective synthesis and transformations. | Directed evolution of enzymes for specific reactions. researchgate.netrsc.org |
Exploration of Undiscovered Reactivity Patterns and Unconventional Transformations
The unique combination of a lactone-like oxepane ring and a β-keto ester functionality in this compound suggests a rich and largely unexplored reactivity. Future investigations will likely uncover novel reaction pathways and transformations.
Tandem and Cascade Reactions: The development of tandem or cascade reactions initiated by the functional groups of this compound could lead to the rapid construction of complex molecular architectures. For example, a reaction sequence involving the β-keto ester could be coupled with a ring-opening or ring-transformation of the oxepane moiety. The organocatalytic tandem oxa-conjugate addition/α-oxidation has been demonstrated for the synthesis of functionalized oxepanes and could be a promising avenue to explore. acs.org
Ring-Expansion and Rearrangement Reactions: The oxepane ring could be a substrate for ring-expansion or rearrangement reactions to access larger or more complex heterocyclic systems. Lewis acid-mediated ring expansion of bicyclic ketones has been used to form fused ring systems containing an oxepane moiety. rsc.org Investigating the behavior of this compound under similar conditions could lead to novel molecular scaffolds.
Functionalization of the Oxepane Ring: While the β-keto ester provides a handle for various transformations, the selective functionalization of the oxepane ring itself presents a significant challenge. Future research could focus on developing methods for the site-selective C-H functionalization of the oxepane ring, a long-standing challenge in organic synthesis. nih.gov Palladium-catalyzed methylene (B1212753) C-H lactonization of dicarboxylic acids has been reported, suggesting the potential for similar strategies to be applied to the oxepane ring. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic routes for this compound and its derivatives to flow chemistry and automated platforms offers numerous advantages, including improved reproducibility, safety, and scalability.
Flow Chemistry: Continuous flow reactors can provide precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities compared to batch processes. uc.ptresearchgate.net The synthesis of β-keto esters and various heterocycles has been successfully demonstrated in flow. uc.ptacs.org Future work should focus on adapting and optimizing the synthesis of this compound for a continuous flow setup. This could involve the use of packed-bed reactors with immobilized catalysts or reagents to facilitate purification. researchgate.netscilit.com
Automated Synthesis: Automated synthesis platforms, such as the SynFini™ system, leverage artificial intelligence and robotics to accelerate the design, execution, and optimization of chemical reactions. youtube.com Integrating the synthesis of this compound into such a platform would enable high-throughput screening of reaction conditions and the rapid synthesis of a library of derivatives for biological screening. youtube.com This approach could significantly shorten the timeline from conceptualization to the discovery of novel bioactive molecules.
Advanced Computational Design and "In Silico" Prediction of Novel Derivatives and Reactions
Computational chemistry and in silico modeling are becoming indispensable tools in modern chemical research, offering the ability to predict molecular properties and reaction outcomes.
Conformational Analysis and Reactivity Prediction: The seven-membered oxepane ring can adopt multiple low-energy conformations, which can significantly influence its reactivity. webmo.net Computational methods, such as Density Functional Theory (DFT), can be used to model the conformational landscape of this compound and its derivatives. webmo.netnih.gov This understanding can then be used to predict the stereochemical outcome of reactions and to design more selective catalysts.
In Silico Design of Novel Derivatives: Molecular modeling software can be used to design novel derivatives of this compound with desired properties. nih.gov By simulating the interaction of these virtual compounds with biological targets, researchers can prioritize the synthesis of molecules with the highest potential for biological activity. nih.gov This in silico screening approach can save significant time and resources in the drug discovery process.
Prediction of Reaction Pathways: Computational tools can also be used to explore potential reaction mechanisms and to predict the feasibility of new transformations. nih.gov By calculating the energy barriers of different reaction pathways, researchers can identify the most promising avenues for experimental investigation. This can be particularly valuable for exploring the unconventional reactivity patterns discussed in section 8.2.
A summary of the computational approaches and their potential applications is provided in the table below.
| Computational Approach | Application for this compound | Potential Outcome |
| Conformational Analysis | Modeling the 3D structure and energy landscape of the oxepane ring. | Prediction of stereochemical outcomes and catalyst design. webmo.net |
| In Silico Screening | Designing and evaluating virtual derivatives for biological activity. | Prioritization of synthetic targets for drug discovery. nih.gov |
| Reaction Pathway Prediction | Calculating the energetics of potential transformations. | Guidance for experimental exploration of novel reactivity. nih.gov |
Q & A
Q. What are the established synthetic routes for Ethyl 3-oxooxepan-2-carboxylate, and how do reaction conditions influence yield?
this compound is typically synthesized via multi-step reactions involving esterification, cyclization, or ketone functionalization. For example, analogous compounds like ethyl 2-oxocyclohexanecarboxylate are synthesized using ketone intermediates and esterification catalysts . Key factors include:
- Catalyst selection : Acidic or basic conditions (e.g., DMAP or Cs₂CO₃) to promote esterification/cyclization .
- Solvent choice : Polar aprotic solvents (e.g., DMF or dichloromethane) improve reaction homogeneity .
- Temperature control : Low temperatures (0–25°C) minimize side reactions like hydrolysis . Yield optimization often requires iterative adjustment of these parameters.
Q. How is the molecular structure of this compound validated experimentally?
Structural validation employs:
- X-ray crystallography : Resolves bond lengths, angles, and stereochemistry. Programs like SHELXL refine crystallographic data, with reliability metrics (e.g., R-factor < 5%) ensuring accuracy .
- Spectroscopic techniques :
-
NMR : H and C NMR identify carbonyl (δ ~170–200 ppm) and ester groups (δ ~60–70 ppm for ethyl-O) .
-
FT-IR : Peaks at ~1700 cm (C=O stretch) and ~1200 cm (C-O ester) confirm functional groups .
Technique Key Peaks/Parameters Evidence Source X-ray Space group, R-factor NMR δ 4.2 ppm (ethyl CH₂) IR 1700 cm (C=O)
Q. What are the standard purity assessment protocols for this compound?
Purity is assessed via:
- Chromatography : HPLC or GC-MS with retention time matching authentic standards .
- Melting point analysis : Sharp melting ranges indicate high crystallinity .
- Elemental analysis : C/H/O ratios within 0.3% of theoretical values .
Advanced Research Questions
Q. How can computational modeling predict this compound’s reactivity in catalytic systems?
Density Functional Theory (DFT) simulations model electronic properties (e.g., frontier molecular orbitals) to predict nucleophilic/electrophilic sites. For example:
- Electrostatic potential maps highlight reactive regions on the oxepane ring .
- Transition-state modeling identifies energy barriers for reactions like ring-opening or ester hydrolysis . Experimental validation via kinetic studies (e.g., Arrhenius plots) is critical to confirm computational predictions .
Q. What strategies resolve contradictions in crystallographic and spectroscopic data for this compound?
Discrepancies may arise from:
- Polymorphism : Different crystal forms alter XRD patterns but not NMR data. Use PXRD to identify polymorphic phases .
- Dynamic effects : Flexible ethyl/oxepane groups cause NMR signal broadening. Variable-temperature NMR mitigates this .
- Refinement errors : SHELXL’s TWIN/BASF commands correct for twinning or absorption artifacts in XRD data .
Q. How does the compound’s conformation influence its biological interactions?
Conformational analysis via:
- Molecular docking : Predicts binding affinity to enzymes (e.g., cyclooxygenase) based on oxepane ring geometry .
- Pharmacophore modeling : Identifies essential groups (e.g., ester carbonyl) for target engagement . Bioactivity assays (e.g., enzyme inhibition IC₅₀) validate computational models .
Q. What are the challenges in refining high-resolution X-ray data for this compound?
Key challenges include:
- Disorder in ethyl groups : Apply SHELXL’s PART/SUMP restraints to model disordered atoms .
- Thermal motion : Anisotropic displacement parameters (ADPs) refine atomic vibrations .
- Data completeness : Ensure >95% coverage in reciprocal space to reduce refinement errors .
Methodological Guidance
Q. Designing a kinetic study for this compound’s hydrolysis: What parameters are critical?
- pH dependence : Monitor reaction rates in buffered solutions (pH 2–12) to identify acid/base-catalyzed pathways .
- Temperature control : Use a thermostated reactor (±0.1°C) for Arrhenius analysis .
- Analytical method : UV-Vis spectroscopy (λ = 240 nm for ester degradation) provides real-time data .
Q. How to optimize a synthetic route for scalability while maintaining stereochemical integrity?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
